2,3-Dichlorohexane
Overview
Description
2,3-Dichlorohexane is an organic compound with the molecular formula C6H12Cl2. It is a type of dihaloalkane, specifically a dichloroalkane, where two chlorine atoms are attached to the second and third carbon atoms of a hexane chain. This compound is known for its use in various chemical reactions and industrial applications due to its reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichlorohexane can be synthesized through the halogenation of hexane. The process involves the addition of chlorine (Cl2) to hexane in the presence of ultraviolet light or a radical initiator, which facilitates the substitution of hydrogen atoms with chlorine atoms at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the controlled chlorination of hexane. This process is carried out in large reactors where hexane is exposed to chlorine gas under specific conditions of temperature and pressure to ensure selective chlorination at the 2 and 3 positions .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichlorohexane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: It can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium amide (NaNH2) in liquid ammonia are used to facilitate the elimination of hydrogen chloride (HCl) and form alkenes.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using NaOH can produce alcohols.
Elimination Reactions: Typically results in the formation of alkenes such as hexene.
Scientific Research Applications
2,3-Dichlorohexane is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology and Medicine: It is used in the study of biochemical pathways and the development of pharmaceuticals.
Industry: It is employed in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dichlorohexane in chemical reactions involves the interaction of its chlorine atoms with nucleophiles or bases. In substitution reactions, the chlorine atoms are replaced by nucleophiles, while in elimination reactions, the chlorine atoms are removed along with hydrogen atoms to form double bonds .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobutane: Similar structure but with a shorter carbon chain.
2,3-Dichloropentane: Similar structure but with a different carbon chain length.
2,3-Dichlorocyclohexane: A cyclic compound with similar chlorine substitution.
Uniqueness
2,3-Dichlorohexane is unique due to its specific positioning of chlorine atoms on a hexane chain, which influences its reactivity and the types of reactions it can undergo. Its longer carbon chain compared to similar compounds like 2,3-dichlorobutane and 2,3-dichloropentane also affects its physical and chemical properties .
Properties
IUPAC Name |
2,3-dichlorohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2/c1-3-4-6(8)5(2)7/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILOKMKZRPIYGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334656 | |
Record name | 2,3-dichlorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54305-87-2 | |
Record name | 2,3-dichlorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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